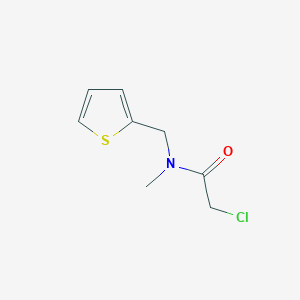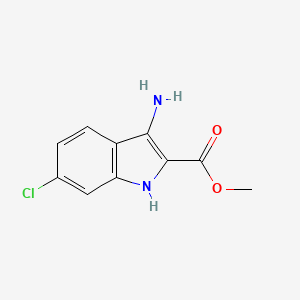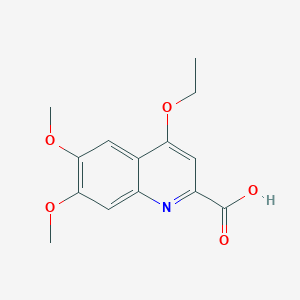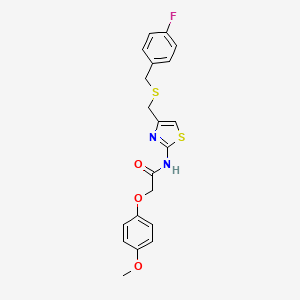
3-Amino-2-phenylbenzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Amino-2-phenylbenzoic acid is an organic compound that belongs to the class of benzoic acids. It is characterized by the presence of an amino group (-NH2) and a phenyl group (-C6H5) attached to the benzoic acid core. This compound has garnered significant interest in scientific research due to its potential biological activity and various applications in different fields.
作用机制
Mode of Action
The mode of action of 3-Amino-2-phenylbenzoic acid would depend on its specific targets. As an aromatic compound, it could potentially undergo reactions such as electrophilic aromatic substitution .
Biochemical Pathways
Without specific information on the targets and mode of action of this compound, it’s difficult to say which biochemical pathways it might affect. Aromatic compounds are involved in a wide range of biochemical pathways, from the synthesis of amino acids to the metabolism of drugs .
Pharmacokinetics
The pharmacokinetics of a compound describe how it is absorbed, distributed, metabolized, and excreted by the body . Without specific studies on this compound, it’s hard to say what its pharmacokinetic properties would be.
Action Environment
The action of this compound could be influenced by a variety of environmental factors, such as pH, temperature, and the presence of other molecules. For example, the charge distribution in a molecule is crucial in determining its physical and chemical properties .
生化分析
Biochemical Properties
The biochemical properties of 3-Amino-2-phenylbenzoic acid are largely determined by its structure, which includes an amino group and a phenyl group attached to a benzoic acid backbone . The amino group can participate in various biochemical reactions, acting as a base to accept protons or forming hydrogen bonds with other molecules . The phenyl group, being a part of the aromatic system, can participate in π-π stacking interactions with other aromatic systems, which could be relevant in its interactions with proteins and other biomolecules .
Cellular Effects
For instance, they can influence cell signaling pathways, gene expression, and cellular metabolism . The presence of the phenyl group in this compound could potentially influence its interactions with cellular components, possibly affecting its cellular effects .
Molecular Mechanism
Given its structure, it could potentially interact with biomolecules through hydrogen bonding (via its amino group) or π-π stacking interactions (via its phenyl group) . These interactions could potentially influence enzyme activity, gene expression, or other cellular processes .
Metabolic Pathways
Amino acids are known to be involved in various metabolic pathways, including those related to protein synthesis and degradation .
Transport and Distribution
Amino acids are generally transported across cell membranes via specific transport proteins .
Subcellular Localization
The localization of a molecule within a cell can significantly influence its activity and function .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-2-phenylbenzoic acid can be achieved through several methods. One common approach involves the nitration of 2-phenylbenzoic acid, followed by reduction of the nitro group to an amino group. The nitration is typically carried out using a mixture of concentrated sulfuric acid and nitric acid, while the reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration and reduction processes. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
化学反应分析
Types of Reactions: 3-Amino-2-phenylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group or other oxidized derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products Formed:
Oxidation: Nitro-2-phenylbenzoic acid.
Reduction: 3-Amino-2-phenylbenzyl alcohol.
Substitution: Halogenated derivatives like this compound chloride.
科学研究应用
3-Amino-2-phenylbenzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.
Biology: The compound is studied for its potential biological activity, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in designing molecules with specific therapeutic effects.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
相似化合物的比较
- 2-Amino-3-phenylbenzoic acid
- 4-Amino-2-phenylbenzoic acid
- 3-Amino-4-phenylbenzoic acid
Comparison: 3-Amino-2-phenylbenzoic acid is unique due to the specific positioning of the amino and phenyl groups on the benzoic acid core. This arrangement influences its chemical reactivity and biological activity, distinguishing it from other similar compounds. For instance, the position of the amino group can affect the compound’s ability to form hydrogen bonds and interact with biological targets, leading to differences in its pharmacological properties.
属性
IUPAC Name |
3-amino-2-phenylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2/c14-11-8-4-7-10(13(15)16)12(11)9-5-2-1-3-6-9/h1-8H,14H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCPBDIONVKTARR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=CC=C2N)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)-1,4-oxazepan-6-yl]acetic acid](/img/structure/B2441352.png)


![ethyl 7-butyl-6-(4-nitrobenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B2441356.png)
![N-(2-chloro-4-fluorophenyl)-2-[3-(3-fluorobenzenesulfonyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide](/img/structure/B2441357.png)

![2-((3-(2-methoxyethyl)-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2441361.png)
![3-amino-4-(furan-2-yl)-N-(m-tolyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B2441364.png)



![4-Hydroxy-2'-trifluoromethyl-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B2441369.png)
![Methyl 2-[1-(aminomethyl)cyclopropyl]acetate hydrochloride](/img/structure/B2441370.png)
